N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-2-yloxy)benzamide
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Description
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-2-yloxy)benzamide, also known as MPOB, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MPOB belongs to the family of benzamide compounds and has been shown to exhibit significant biological activity.
Scientific Research Applications
Anti-Inflammatory and Anti-Cancer Applications
Compounds containing the 1,2,4-oxadiazole ring, similar to N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-2-yloxy)benzamide, have been synthesized and investigated for their potential anti-inflammatory and anti-cancer properties. For instance, substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamides demonstrated fair to good yields in synthesis processes, highlighting their relevance in medicinal chemistry for developing new therapeutic agents (Madhavi Gangapuram & K. Redda, 2009).
Advanced Material Science
In the realm of material science, novel polyimides incorporating 1,3,4-oxadiazole and pyridine moieties have been synthesized for the removal of heavy metal ions from aqueous solutions. These materials exhibit excellent thermal stability and have shown potential in environmental applications, such as water purification and filtration processes, by efficiently removing Co(II) and Ni(II) ions from water (Y. Mansoori & Mina Ghanbari, 2015).
Antimicrobial and Antitubercular Activity
The structural motif of this compound has been incorporated into various compounds showing significant antimicrobial and antitubercular activities. For example, new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives have been synthesized and demonstrated potent activity against Mycobacterium tuberculosis, suggesting a promising direction for the development of new antitubercular drugs (N. Nayak et al., 2016).
Antidiabetic Activity
The dihydropyrimidine derivatives containing the 1,3,4-oxadiazole unit have also been evaluated for their antidiabetic activity. These compounds have been tested in vitro for α-amylase inhibition, a key enzyme in carbohydrate digestion, indicating their potential as antidiabetic agents by modulating glucose metabolism (J. Lalpara et al., 2021).
properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-pyridin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-11-19-15(23-20-11)10-18-16(21)12-5-4-6-13(9-12)22-14-7-2-3-8-17-14/h2-9H,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIVULADJRHSOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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